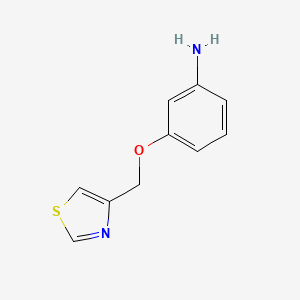
1-(Piperidin-1-ylmethyl)cyclopropanamine
Vue d'ensemble
Description
“1-(Piperidin-1-ylmethyl)cyclopropanamine” is a chemical compound that is used in scientific research . It is a cyclopropane amine that is commonly used as a building block in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(Piperidin-1-ylmethyl)cyclopropanamine”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Other methods include the use of alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-1-ylmethyl)cyclopropanamine” is represented by the empirical formula C9H18N2 . The molecular weight of this compound is 227.17 g/mol .Applications De Recherche Scientifique
Medicinal Chemistry
1-(Piperidin-1-ylmethyl)cyclopropanamine: is a compound with a piperidine structure, which is a common motif in medicinal chemistry. Piperidine derivatives are known for their pharmacological properties and are present in many therapeutic agents . This compound, in particular, could be explored for its potential as a building block in the synthesis of drugs with analgesic, anti-inflammatory, or antipsychotic effects due to the piperidine moiety’s significance in drug design.
Pharmacology
In pharmacology, the piperidine ring of 1-(Piperidin-1-ylmethyl)cyclopropanamine is of interest due to its presence in compounds that exhibit a wide range of biological activities. Piperidine derivatives have been studied for their roles as anticancer, antiviral, antimalarial, and antimicrobial agents . Research into this compound could yield new insights into the development of drugs targeting these areas.
Biochemistry
Biochemically, 1-(Piperidin-1-ylmethyl)cyclopropanamine could be used as a reagent in enzymatic and receptor binding studies due to its structural similarity to piperidine-based alkaloids, which interact with a variety of biological pathways . Its role in modulating biochemical reactions could be pivotal in understanding cellular processes.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its piperidine moiety is a key fragment in the construction of complex molecules. It could be utilized in the synthesis of various substituted piperidines, spiropiperidines, and piperidinones, which are valuable in creating biologically active molecules .
Materials Science
In materials science, the chemical stability and reactivity of 1-(Piperidin-1-ylmethyl)cyclopropanamine make it a candidate for the development of novel materials. Its incorporation into polymers or coatings could impart unique properties such as increased resilience or chemical resistance .
Analytical Chemistry
As an analytical standard, 1-(Piperidin-1-ylmethyl)cyclopropanamine could be used in the calibration of instruments or in the development of assays for detecting similar structures within complex biological samples .
Environmental Science
The environmental impact of piperidine derivatives, including 1-(Piperidin-1-ylmethyl)cyclopropanamine , is an area of research in environmental science. Studying its degradation products and interactions with environmental factors can inform on its ecological footprint and guide the development of more sustainable chemical processes .
Industrial Processes
Lastly, understanding the chemical properties of 1-(Piperidin-1-ylmethyl)cyclopropanamine can lead to its application in industrial processes. For instance, it could be used in the synthesis of complex organic compounds or as a catalyst in certain reactions, potentially improving efficiency and yields in industrial manufacturing .
Safety and Hazards
Propriétés
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCKUJNYGGXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672436 | |
| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)cyclopropanamine | |
CAS RN |
1015846-25-9 | |
| Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




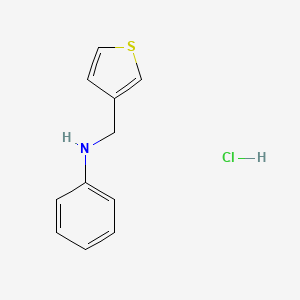
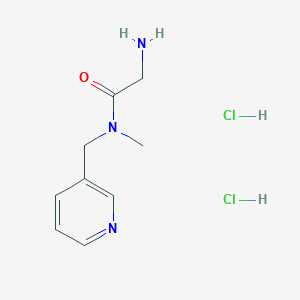
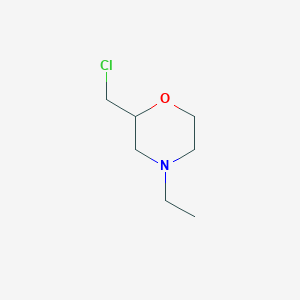
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
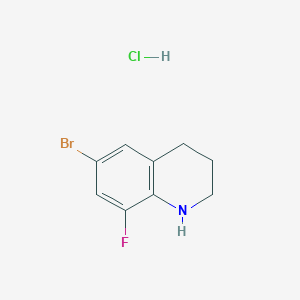
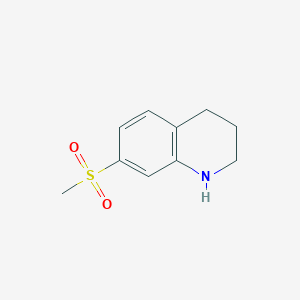

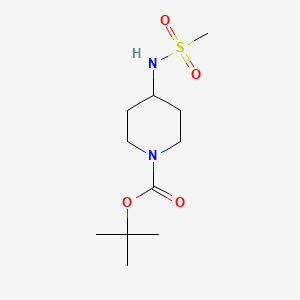

![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
